molecular formula C6H12Cl2N4O B2937975 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride CAS No. 2219379-41-4

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride

Cat. No.: B2937975
CAS No.: 2219379-41-4
M. Wt: 227.09
InChI Key: UXLSERPTMCMOOI-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring attached to a 1,2,4-triazole ring. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials, followed by a series of reactions involving various amines . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

Comparison with Similar Compounds

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined triazole and morpholine structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-2-11-5(3-7-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLSERPTMCMOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-41-4
Record name 2-(1H-1,2,4-triazol-3-yl)morpholine dihydrochloride
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